REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[C:2]1[C:12]([O:14][CH2:15][CH3:16])=[O:13].[N+:17]([O-])([O-:19])=[O:18].[K+].O1C2C=CC=CC=2C=CC1>S(=O)(=O)(O)O>[N+:17]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[O:1][C:2]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][C:4]2=[O:11])([O-:19])=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC(C2=CC=CC=C12)=O)C(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
potassium nitrate
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
potassium nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC2=C1C=CC=C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature until the reaction
|
Type
|
CUSTOM
|
Details
|
about 4-6 h
|
Duration
|
5 (± 1) h
|
Type
|
CUSTOM
|
Details
|
The nitrated benzopyran precipitates as the reaction progresses
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured onto ice
|
Type
|
DISSOLUTION
|
Details
|
the precipitate is dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C=C(OC2=CC1)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |